

Technical Guide: Synthesis of 5-Iodo-2-isopropoxy pyridine

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Compound of Interest

Compound Name: 5-Iodo-2-isopropoxy pyridine

CAS No.: 902837-54-1

Cat. No.: B3165707

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CAS: 111192-88-8 | Formula: C

H

INO | MW: 263.08 g/mol

Executive Summary

This technical guide details the synthesis of **5-Iodo-2-isopropoxy pyridine**, a critical halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to install the 2-isopropoxy pyridine motif, a common pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.

The protocol prioritized herein utilizes a Nucleophilic Aromatic Substitution (

) strategy. This route is selected for its high regioselectivity, operational simplicity, and scalability compared to direct iodination methods.

Retrosynthetic Analysis & Strategy

The target molecule contains two functional handles: an iodine atom at C5 and an isopropoxy group at C2.

- Disconnection: The C2–O bond is the most strategic disconnection point.
- Precursors: 2-Chloro-5-iodopyridine and Isopropanol.
- Rationale: The chlorine atom at the C2 position of the pyridine ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen (and effects). The iodine at C5 is significantly less reactive toward nucleophiles but remains intact for subsequent metal-catalyzed couplings.



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Figure 1: Retrosynthetic logic prioritizing the highly regioselective displacement of chlorine.

Core Synthesis Protocol (Route)

Reaction Type: Nucleophilic Aromatic Substitution Scale: Gram-scale (adaptable to kg)

Reagents & Materials

Reagent	Equiv.[1][2]	Role	CAS
2-Chloro-5-iodopyridine	1.0	Limiting Reagent	69045-79-0
Isopropanol (anhydrous)	2.0 - 5.0	Nucleophile Source	67-63-0
Sodium Hydride (60% in oil)	1.2 - 1.5	Base	7647-01-0
THF or DMF	Solvent	Medium	109-99-9 / 68-12-2

Step-by-Step Procedure

Caution: Sodium hydride (NaH) releases flammable hydrogen gas. Perform all steps under an inert atmosphere (

or Ar).

- Alkoxide Formation:
 - Charge a dry 3-neck round-bottom flask with Sodium Hydride (1.2 eq) suspended in anhydrous THF (or DMF for higher rates).
 - Cool the suspension to 0°C.
 - Add Isopropanol (1.5 eq) dropwise via an addition funnel. Note: Vigorous evolution will occur.
 - Stir at room temperature for 30 minutes until gas evolution ceases and a clear/hazy solution of sodium isopropoxide forms.
- Substitution Reaction:
 - Dissolve 2-Chloro-5-iodopyridine (1.0 eq) in a minimal amount of the reaction solvent.
 - Add the pyridine solution dropwise to the alkoxide mixture.

- Heat the reaction mixture to Reflux (THF: ~66°C) or 60-80°C (DMF).
- Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting material () should disappear, converting to the more non-polar product ().
- Typical Reaction Time: 2–4 hours.
- Workup:
 - Cool the mixture to room temperature.
 - Carefully quench with saturated solution or ice water to destroy excess hydride/alkoxide.
 - Extract the aqueous layer with Ethyl Acetate (3x).
 - Wash combined organics with Water (2x) and Brine (1x) to remove DMF (if used).
 - Dry over anhydrous , filter, and concentrate under reduced pressure.

Purification[3][4]

- Crude State: Often obtained as a pale yellow oil or low-melting solid.
- Flash Column Chromatography:
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Gradient of 0% 5% Ethyl Acetate in Hexanes.
 - Note: The product is lipophilic; avoid high polarity eluents to prevent co-elution with impurities.

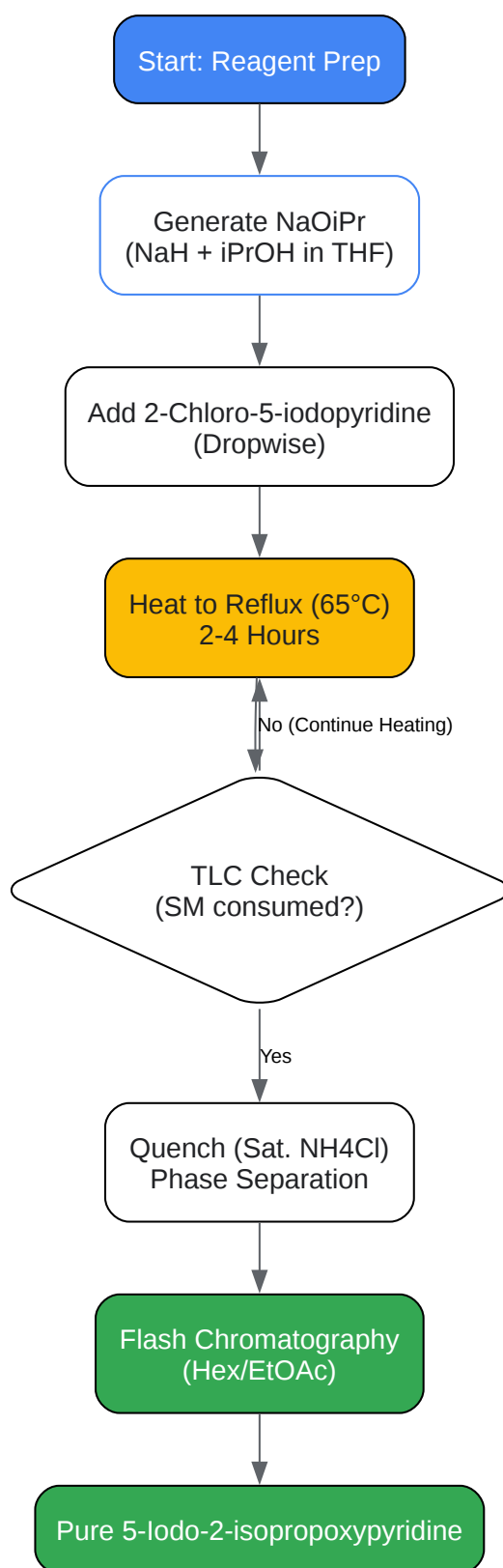
Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare your data against these expected values.

Technique	Expected Signal / Observation	Structural Assignment
¹ H NMR (CDCl ₃ , 400 MHz)	8.35 (d, Hz, 1H)	H-6 (Ortho to N, deshielded by I)
	7.75 (dd, Hz, 1H)	H-4 (Meta to N)
	6.55 (d, Hz, 1H)	H-3 (Ortho to alkoxy, shielded)
	5.25 (sept, Hz, 1H)	CH (Isopropyl methine)
	1.35 (d, Hz, 6H)	CH (Isopropyl methyls)
¹³ C NMR (CDCl ₃)	~162 ppm	C-2 (C-O ipso carbon)
	~152 ppm	C-6
	~145 ppm	C-4
	~113 ppm	C-3
	~80 ppm	C-5 (C-I ipso carbon)
Mass Spectrometry	263.9 [M+H]	Positive ESI Mode

Critical Workflow Visualization

The following diagram illustrates the logical flow and decision points for the synthesis and purification process.



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Figure 2: Operational workflow for the S_NAr synthesis of **5-Iodo-2-isopropoxyppyridine**.

Expertise & Troubleshooting

- **Moisture Sensitivity:** The formation of sodium isopropoxide is moisture-sensitive. If the reaction turns cloudy or yields are low, ensure THF is freshly distilled or dried over molecular sieves.
- **Regioselectivity:** Unlike the iodination of 2-isopropoxy-pyridine (which can yield mixtures of 3-iodo and 5-iodo isomers), this route is 100% regioselective. The iodine is pre-installed at the correct position.
- **Alternative Bases:** If NaH is unavailable, KOtBu (Potassium tert-butoxide) can be used to deprotonate isopropanol, or CsCO can be used in DMF at higher temperatures (90°C).
- **Safety Note:** 2-Chloro-5-iodopyridine is a skin irritant. Iodine-containing compounds can be sensitizers.^[3] Handle in a fume hood.

References

- **Nucleophilic Substitution on Pyridines:** J. Med. Chem. 2007, 50, 3679-3686. (General protocol for alkoxy-chloropyridine substitution).
- **S_NAr Methodology:** Org. Process Res. Dev. 2012, 16, 1156–1184.
- **Related Synthesis (Analogous Substrates):** World Intellectual Property Organization, WO2007002433. (Describes synthesis of related 5-iodo-2-substituted pyridines).
- **Compound Data:** PubChem CID 11235678 (Analogous 2-alkoxy-5-iodopyridines).

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